Benzyldiethyl(2-hydroxyethyl)ammonium chloride

描述

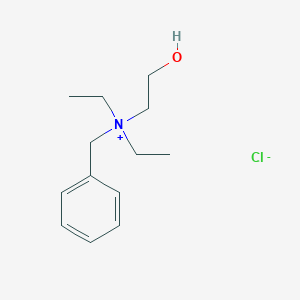

Benzyldiethyl(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C13H22ClNO and a molecular weight of 243.77 g/mol. It is known for its antimicrobial properties and is used in various applications, including as a disinfectant and antiseptic.

准备方法

Benzyldiethyl(2-hydroxyethyl)ammonium chloride can be synthesized by reacting benzyl chloride with diethyl(2-hydroxyethyl)amine in the presence of a base. The reaction results in the formation of the compound as a white crystalline solid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

化学反应分析

Benzyldiethyl(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and amines.

科学研究应用

Antimicrobial Activity

Benzyldiethyl(2-hydroxyethyl)ammonium chloride exhibits significant antimicrobial properties, making it a valuable agent in disinfectants and antiseptics. Its effectiveness against a range of bacteria and fungi has been documented in various studies.

Case Study Example :

- A study demonstrated that formulations containing this compound showed superior efficacy against Staphylococcus aureus and Escherichia coli, particularly in the presence of organic matter, highlighting its potential for use in healthcare settings where infection control is critical .

Pharmaceutical Formulations

The compound is utilized in pharmaceutical formulations as a surfactant and emulsifying agent. Its ability to enhance the solubility of hydrophobic drugs makes it an essential component in drug delivery systems.

Data Table: Pharmaceutical Applications

| Application Type | Specific Use |

|---|---|

| Emulsifier | Used in creams and ointments for skin delivery |

| Solubilizing Agent | Enhances bioavailability of poorly soluble drugs |

| Antimicrobial Agent | Preservative in liquid formulations |

Cosmetic Industry

In cosmetics, this compound serves as a conditioning agent and preservative. It helps improve the texture and stability of hair and skin products.

Textile Industry

The compound is employed as a softening agent in textile processing. It enhances the feel of fabrics while providing antimicrobial properties, which are beneficial for hygiene.

Water Treatment

This compound is used in water treatment processes to control microbial growth in industrial water systems.

Safety and Regulatory Information

While this compound is effective in various applications, it poses certain safety risks. It is classified as causing skin irritation (H315) and serious eye irritation (H319). Proper handling protocols must be followed to mitigate exposure risks .

作用机制

The antimicrobial action of benzyldiethyl(2-hydroxyethyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms.

相似化合物的比较

Benzyldiethyl(2-hydroxyethyl)ammonium chloride can be compared to other quaternary ammonium compounds such as:

Benzyldimethyl(2-hydroxyethyl)ammonium chloride: Similar in structure but with different alkyl groups, leading to variations in antimicrobial efficacy and solubility.

Benzalkonium chloride: Another widely used disinfectant with a broader spectrum of activity but potentially different toxicity profiles.

This compound is unique due to its specific combination of alkyl groups, which confer distinct physical and chemical properties.

生物活性

Introduction

Benzyldiethyl(2-hydroxyethyl)ammonium chloride, a quaternary ammonium compound (QAC), has garnered attention for its diverse biological activities. This compound is primarily recognized for its antimicrobial properties, surfactant capabilities, and potential applications in pharmaceuticals and personal care products. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

- Chemical Formula : CHClN

- Molecular Weight : 229.73 g/mol

- CAS Number : 301-45-1

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens.

Efficacy Against Bacteria and Fungi

Research indicates that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. A study demonstrated that at concentrations as low as 0.1% w/v, it could reduce bacterial counts of Staphylococcus aureus and Escherichia coli by over 99% within 30 minutes of exposure .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.1% w/v | >99% reduction in viability |

| Escherichia coli | 0.1% w/v | >99% reduction in viability |

| Candida albicans | 0.5% w/v | Significant growth inhibition |

The antimicrobial action is attributed to the disruption of microbial cell membranes, leading to leakage of cellular contents and eventual cell death. The cationic nature of the compound allows it to interact with negatively charged components of the microbial cell wall .

Cytotoxicity Studies

While the antimicrobial efficacy is notable, cytotoxicity studies reveal that this compound can exhibit cytotoxic effects at higher concentrations. A study on human fibroblast cells indicated that concentrations exceeding 0.5% w/v resulted in significant cell death, suggesting a need for careful dosage consideration in therapeutic applications .

Cytotoxicity Data

| Concentration (w/v) | Cell Viability (%) |

|---|---|

| 0.1% | 95 |

| 0.5% | 70 |

| 1.0% | 40 |

Environmental Impact

The environmental persistence and toxicity of quaternary ammonium compounds have raised concerns. Studies indicate that this compound can accumulate in aquatic environments, posing risks to aquatic life at elevated concentrations .

Ecotoxicological Effects

- Acute Toxicity : Exhibits acute toxicity to aquatic organisms at concentrations above 10 mg/L.

- Chronic Toxicity : Long-term exposure may impact reproductive and developmental processes in aquatic species.

Clinical Applications

In clinical settings, this compound has been utilized as a disinfectant in surgical environments due to its rapid antimicrobial action. A case study involving surgical site infections reported a reduction in infection rates when using antiseptic solutions containing this compound compared to standard saline solutions .

Personal Care Products

The compound is also prevalent in personal care products such as shampoos and conditioners due to its surfactant properties, enhancing product stability and performance while providing antimicrobial benefits .

属性

IUPAC Name |

benzyl-diethyl-(2-hydroxyethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22NO.ClH/c1-3-14(4-2,10-11-15)12-13-8-6-5-7-9-13;/h5-9,15H,3-4,10-12H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIWHYTVKBFFOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCO)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884892 | |

| Record name | Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19493-25-5 | |

| Record name | Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19493-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019493255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldiethyl(2-hydroxyethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。